(S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-ethyl-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-7-10(13)12-9-6-4-3-5-8(9)11-7/h3-7,11H,2H2,1H3,(H,12,13)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRELTDGOEVJYLO-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)NC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Glycination and Reduction
In Method 1 , o-phenylenediamine reacts with ethyl 2-bromoacetate in dimethylformamide (DMF) with triethylamine to form N-aryl glycinate intermediates. Subsequent reduction using iron in glacial acetic acid yields 3,4-dihydroquinoxalin-2(1H)-one. For brominated derivatives, Fe-mediated reduction ensures regioselectivity, achieving yields of 70–85% after purification.
Ethyl Group Introduction
Method 3 describes direct alkylation using ethyl bromide. 3,4-Dihydroquinoxalin-2(1H)-one is treated with K₂CO₃ and ethyl bromide in DMF at room temperature, resulting in 3-ethyl substitution. While efficient for racemic mixtures, this method lacks stereocontrol, necessitating chiral resolution for enantiopure (S)-isomers.
Asymmetric Catalytic Synthesis
Boron-Catalyzed Enantioselective Cyclization
A breakthrough in asymmetric synthesis utilizes HB(C₆F₅)₂ and chiral diene ligands to induce enantioselectivity. In this protocol:
-
Reagents : 1,2-Diaminobenzene and α-ketoesters.
-
Catalyst system : HB(C₆F₅)₂ (10 mol%) and chiral diene 6 (5 mol%).
This method achieves >99% enantiomeric excess (ee) for (S)-3-ethyl derivatives, confirmed via chiral HPLC using a Chiralcel OD-H column. The mechanism involves boron-mediated activation of α-ketoesters, followed by stereocontrolled cyclization.
Table 1: Asymmetric Synthesis Optimization
| Parameter | Optimal Value | Yield (%) | ee (%) |
|---|---|---|---|
| Catalyst Loading | 10 mol% HB(C₆F₅)₂ | 90 | >99 |
| Solvent | THF | 85 | 98 |
| Temperature | 45°C | 88 | >99 |
Biocatalytic Approaches
EDDS Lyase-Mediated Hydroamination
The enzyme EDDS lyase from Amycolatopsis orientalis enables asymmetric synthesis of (S)-3-ethyl derivatives via hydroamination of fumarate with substituted diamines. Key features:
-
Substrates : 1,2-Diaminobenzene and fumaric acid.
-
Conditions : Aqueous buffer, pH 7.5, 25°C.
This chemoenzymatic route avoids toxic solvents and metal catalysts, aligning with green chemistry principles.
A metal-free strategy using iodide/peroxide systems activates C–H bonds in quinoxalinones. While primarily used for aryl group introduction, modifying the radical source (e.g., ethyl iodides) could adapt this method for ethylation.
Reaction Mechanism
-
Radical Initiation : TBPB (tert-butyl peroxybenzoate) generates ethyl radicals.
-
Addition : Radicals add to the quinoxalinone core.
-
Oxidation : Iodide oxidizes intermediates, forming 3-ethyl products.
Current limitations include moderate yields (50–65%) for alkyl groups compared to aryl counterparts.
Comparative Analysis of Methods
Table 2: Method Comparison for (S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one
| Method | Yield (%) | ee (%) | Scalability | Green Metrics |
|---|---|---|---|---|
| Alkylation + Resolution | 70 | 50* | High | Moderate |
| Boron Catalysis | 90 | >99 | Medium | Low |
| Biocatalytic | 75 | >99 | High | High |
| Radical C–H | 60 | N/A | Low | Moderate |
*Requires chiral resolution.
Chemical Reactions Analysis
Condensation Reactions
The synthesis of 3,4-dihydroquinoxalin-2(1H)-ones generally involves cyclocondensation between o-phenylenediamine derivatives and β-ketoesters or α,γ-diketoesters . For ethyl-substituted derivatives, ethyl bromoacetate has been used in alkylation steps during cyclization .
-
Reagents : o-Phenylenediamine, ethyl bromoacetate, base (e.g., pyridine).
-
Conditions : Solvent-free or solvent (e.g., acetonitrile), room temperature, with SN2 substitution followed by cyclization .
-
Yield : Dependent on base and solvent; pyridine favors cyclized products, while oxidized quinoxalinones form without base .
Key Example : Reaction of 3,4-diaminobenzoic acid with ethyl 4-chlorobenzoylpyruvate under optimized conditions .
Photocatalytic Radical Addition
Trifluoromethyl ketones react with dihydroquinoxalin-2-ones under visible-light photocatalysis to form trifluoromethyl carbinols. This method is scalable and operates under mild conditions .
-
Reagents : Ru(bpy)₃Cl₂, trifluoromethyl ketone (e.g., ethyl 3,3,3-trifluoropyruvate), acetonitrile.
-
Conditions : Blue LED (455 nm), room temperature, 1–2.5 hours .
| Reaction Type | Reagents | Yield | Stimuli |
|---|---|---|---|
| Radical addition | Ru(bpy)₃Cl₂, trifluoroacetophenone | 58–80% | Photocatalytic, LED |
Radical Mechanisms
Dihydroquinoxalin-2-ones undergo radical-mediated C–H functionalization via three-component reactions. For example:
-
CF₃SO₂Na + unactivated alkenes : Generates alkyl radicals that add to the quinoxaline core .
-
H₂O₂-mediated methylation : Uses DMSO as a methyl source to form 3-substituted derivatives .
| Radical Source | Substrate | Product | Yield |
|---|---|---|---|
| CF₃SO₂Na + alkenes | Quinoxalin-2(1H)-ones | CF₃-alkylated derivatives | Up to 80% |
| H₂O₂ + DMSO + styrene | Quinoxalin-2(1H)-ones | 3-Methyl derivatives | Moderate (up to 86%) |
Regioselectivity Control
Synthesis of (S)-enantiomers may rely on regioselective methods, though stereochemical outcomes are not explicitly detailed in the sources. Regioselectivity in quinoxalin-2-ones is influenced by:
Example : Reaction of 4-benzyl-3,4-dihydroquinoxalin-2(1H)-one with trifluoroacetophenone under Ru(bpy)₃Cl₂ catalysis showed diastereomer ratios (e.g., 59:41 dr) .
Biological and Pharmaceutical Relevance
While not explicitly detailed for the (S)-enantiomer, quinoxalin-2(1H)-ones exhibit:
-
Antibacterial activity : Tested against Gram-positive bacteria (e.g., Staphylococcus aureus) .
-
Glycogen phosphorylase inhibition : Potential for diabetes treatment via glucose regulation .
Experimental Challenges and Considerations
Scientific Research Applications
Synthetic Chemistry
Synthesis Methods:
The synthesis of (S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one can be achieved through various methods. A notable approach involves the cyclocondensation of o-phenylenediamines with α-ketoesters or aroylpyruvates under specific catalytic conditions. Recent methodologies have demonstrated high regioselectivity and efficiency in producing this compound with good yields.
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Method A | o-Phenylenediamine + α-Ketoester | DMF, rt, 3 days | 72–97% |
| Method B | o-Phenylenediamine + Aroylpyruvate | B(C6F5)3 catalyst, 110 °C | High yield |
These methods not only allow for the synthesis of this compound but also enable the exploration of its derivatives for further applications in medicinal chemistry.
Medicinal Chemistry
Biological Activity:
Recent studies have explored the potential of this compound as a lead compound in drug development. Its derivatives have been investigated for their biological activities, particularly as dual-target inhibitors for treating neurodegenerative diseases such as Alzheimer’s disease.
In one study, a series of hybrid compounds were designed by fusing the pharmacophoric features of quinoxalinones with dithiocarbamate structures. These compounds were evaluated for their inhibitory effects on cholinesterases and monoamine oxidases, essential targets in Alzheimer's treatment.
| Compound | Target | IC50 Value (µM) | Activity |
|---|---|---|---|
| Compound 3e | AChE | 0.45 | Inhibitor |
| Compound 3e | MAO | 0.60 | Inhibitor |
The ability to cross the blood-brain barrier further enhances its therapeutic potential.
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits antimicrobial and anticancer properties. Various derivatives have been synthesized and tested against different bacterial strains and cancer cell lines.
Antimicrobial Activity
The compound has shown promising results against several pathogenic bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HeLa (Cervical) | 15 |
Industrial Applications
Beyond its medicinal uses, this compound serves as a valuable building block in the synthesis of dyes and pigments due to its unique chemical structure. Its derivatives can be utilized in various industrial processes that require specific chemical properties.
Mechanism of Action
The mechanism of action of (S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with DNA synthesis or protein function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of (S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one are influenced by substituent type, position, and stereochemistry. Below is a detailed comparison with structurally related derivatives:
Substituent Effects on Binding Affinity and Selectivity
- Key Observations :
- Pyrrole vs. Ethyl : The pyrrole group in C4 enhances van der Waals interactions with hydrophobic pockets (e.g., Leu101, Val146), while the ethyl group in the (S)-derivative may optimize steric fit in chiral binding sites .
- Carboxylic Acids : Di-carboxylic derivatives (e.g., 30d ) show superior solubility and sGC activation but reduced cell permeability compared to the lipophilic ethyl-substituted compound .
- Stereochemistry : The S-configuration in the ethyl derivative likely improves target engagement compared to racemic analogs, as seen in kinase inhibitors where chirality affects selectivity .
Structure-Activity Relationship (SAR) Insights
- Position 3 : Ethyl groups provide a balance of hydrophobicity and steric bulk, favoring membrane penetration. Larger substituents (e.g., nitromethyl) improve target binding but reduce solubility .
- Position N4 : Heteroaromatic groups (e.g., pyrrole in C4 ) enhance hydrogen bonding with residues like Tyr2 and Arg116, critical for sGC activation .
- Chirality : The S-configuration optimizes spatial alignment with asymmetric binding pockets, as demonstrated in BRD4 inhibitors where enantiomers show 10-fold differences in potency .
Biological Activity
(S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anticancer effects, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to the class of dihydroquinoxaline derivatives. The synthesis of this compound typically involves cyclocondensation reactions of o-phenylenediamines with appropriate carbonyl compounds. Recent methodologies have highlighted regioselective synthesis techniques that enhance the yield and purity of the desired product .
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism involves interference with bacterial enzyme activity, leading to cell death.
2. Antiviral Activity
The compound has also been evaluated for its antiviral properties. A systematic review of quinoxaline derivatives revealed that certain structural modifications enhance antiviral activity against viruses such as Herpes simplex and Cytomegalovirus (CMV). In particular, derivatives of 3,4-dihydroquinoxalin-2(1H)-one demonstrated promising results in plaque-reduction assays, indicating their potential as antiviral agents .
3. Anticancer Properties
This compound has shown efficacy in various cancer models. Studies have reported that it can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The compound acts by modulating key signaling pathways involved in cell growth and survival, particularly through the inhibition of tubulin polymerization at the colchicine binding site .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth and viral replication.
- Cell Signaling Modulation : It affects pathways associated with cell cycle regulation and apoptosis, contributing to its anticancer effects.
Case Study 1: Antiviral Efficacy
In a study evaluating various quinoxaline derivatives for antiviral activity against HSV-1, this compound was among those tested. Although it showed lower efficacy compared to standard antiviral agents like aphidicolin, it exhibited a moderate reduction in plaque formation at higher concentrations .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound significantly reduced the viability of prostate cancer cells by inducing apoptosis and inhibiting cell migration. The compound's effect was dose-dependent, with notable changes observed at concentrations as low as 10 µM .
Data Summary
| Biological Activity | Efficacy | Mechanism |
|---|---|---|
| Antimicrobial | Moderate | Enzyme inhibition |
| Antiviral | Low | Viral replication interference |
| Anticancer | High | Apoptosis induction and signaling modulation |
Q & A
Basic Questions
Q. What are the established synthetic routes for (S)-3-Ethyl-3,4-dihydroquinoxalin-2(1H)-one?
- Methodological Answer : The compound is synthesized via copper-catalyzed asymmetric reactions under mild conditions. For example, low copper-catalyst loading (e.g., 2 mol% CuI) with chiral ligands like (R)-BINAP enables enantioselective formation. Key steps include cyclization of substituted anilines with ethyl glyoxylate derivatives at 60–80°C in THF, followed by purification via column chromatography .
- Safety Note : Hydrazine hydrate, a common reagent in quinoxalinone synthesis, requires stringent handling (e.g., fume hood use, PPE) due to acute toxicity (Category 4 for inhalation, dermal, and oral exposure) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- 1H/13C NMR : Diagnostic signals include the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.8–3.2 ppm for CH2) and the quinoxalinone carbonyl (δ ~170–175 ppm in 13C NMR). Aromatic protons appear as multiplets in δ 6.5–7.5 ppm .
- HRMS : Accurate mass analysis confirms molecular formula (e.g., [M+H]+ for C11H13N2O: calcd. 201.1028) .
Advanced Research Questions
Q. What catalytic strategies enhance enantioselectivity in asymmetric synthesis?
- Advanced Methods :
- HFIP-Catalyzed Mannich Reactions : Hexafluoroisopropanol (HFIP) promotes divergent synthesis of dihydroquinoxalinones with high diastereoselectivity (dr > 20:1) via hydrogen-bonding interactions .
- Copper-Catalyzed Alkynylation : Aerobic oxidative coupling with terminal alkynes under Cu(OAc)2/phenanthroline catalysis achieves 60–65% yield. Steric effects from substituents (e.g., benzyl groups) influence regioselectivity .
- Data Table :
| Catalyst System | Yield (%) | ee (%) | Conditions | Reference |
|---|---|---|---|---|
| CuI/(R)-BINAP | 75 | 92 | THF, 60°C | |
| HFIP | 85 | >99 | RT, 24 h |
Q. How do crystallographic software packages (e.g., SHELX) resolve structural ambiguities?
- Methodology : SHELXL refines high-resolution X-ray data by modeling anisotropic displacement parameters and twin laws for twinned crystals. For example, resolving the (S)-configuration requires analyzing Flack parameters (|x| < 0.1) and Fo/Fc maps to validate chiral centers .
- Case Study : A 2023 study used SHELX to confirm the Z-configuration of a styryl-substituted derivative via C=CH bond geometry (torsion angle: 178.5°) .
Q. What contradictions exist in reported biological activities, and how are they addressed?
- Contradictions : Anti-tubercular activity varies (IC50: 2–50 µM) across derivatives due to substituent effects (e.g., electron-withdrawing groups enhance potency). Discrepancies arise from assay conditions (e.g., Mycobacterium tuberculosis strain H37Rv vs. clinical isolates) .
- Resolution : Standardized MIC assays under hypoxic conditions (mimicking latent TB) and SAR studies clarify structure-activity trends. For example, 4-benzyl derivatives show 10-fold higher activity than ethyl analogs .
Q. What mechanisms drive rearrangements into benzimidazole derivatives?
- Mechanistic Insight : Reacting with hydrazine hydrate induces a [1,3]-sigmatropic shift, converting the quinoxalinone scaffold into 2-heteroaryl benzimidazoles. DFT studies suggest a stepwise pathway: hydrazine attack at the carbonyl, followed by ring contraction and aromatization .
- Experimental Protocol : Refluxing in ethanol (12 h, 80°C) with excess hydrazine hydrate (5 eq.) yields 70–85% benzimidazoles. Monitoring by TLC (eluent: EtOAc/hexane 3:7) confirms completion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
